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Compound of Interest

Compound Name: Hosenkoside O

Cat. No.: B12383840

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside O, a baccharane glycoside isolated from the seeds of Impatiens balsamina, has
been identified as a molecule of interest for further research.[1] Its structural elucidation is
pivotal for understanding its bioactivity and potential therapeutic applications. This technical
guide provides a comprehensive overview of the structural characterization of Hosenkoside O,
detailing the analytical techniques employed and presenting a framework for the data
interpretation. The structure of Hosenkoside O has been determined to be hosenkol D 3-O-
sophorosyl-28-O-glucoside.[1] This guide is intended to serve as a resource for researchers
engaged in the study of natural products and drug development.

Chemical Identity

e Compound Name: Hosenkoside O

Chemical Class: Baccharane glycoside[1]

Source: Seeds of Impatiens balsamina[1]

Molecular Formula: CasHs2019

Molecular Weight: 963.15 g/mol
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Structural Elucidation Methodology

The structural determination of Hosenkoside O and its congeners (Hosenkosides L-N) was
accomplished through a combination of advanced spectroscopic techniques and chemical
derivatization.[1] The primary methods employed were Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Note: The specific quantitative *H and 3C NMR data, as well as mass spectrometry
fragmentation data for Hosenkoside O from the primary literature (Shoji N, et al.
Phytochemistry. 1994 Nov;37(5):1437-41), were not available in the public domain search
results. The following tables are representative of the data that would be generated in such a
structural elucidation study.

Table 1: 13C NMR Spectroscopic Data for Hosenkoside O (Aglycone and Sugar Moieties)
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Position Expected Chemical Carbon Type Key HMBC
Shift (6c, ppm) (DEPT) Correlations

Aglycone (Hosenkol

D)

C-1 CH2

C-2 CH:z

C-3 CH

C-28 CH:z

C-29 CHs

C-30 CHs

Sophorose Moiety (at

C-3)

Glc-1' CH

Glc-2' CH

Glc"-1" CH

Glc"-2" CH

Glucose Moiety (at C-

28)

Gle™-1™ CH

Glc™-2™ CH

Table 2: 1H NMR Spectroscopic Data for Hosenkoside O (Aglycone and Sugar Moieties)
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Expected Coupling
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Table 3: Mass Spectrometry Data for Hosenkoside O

lon m/z (Observed) Formula Description
[M+Na]* CasHs2019Na Sodium Adduct

Deprotonated
[M-H]~ CasHs1010

Molecule

Loss of terminal

Fragment 1

glucose
Fragment 2 Loss of sophorose
Aglycone Hosenkol D

Experimental Protocols

The following are detailed, generalized protocols for the key experiments typically used in the
structural characterization of a novel natural product like Hosenkoside O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

o Sample Preparation: The purified Hosenkoside O sample (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., pyridine-ds, methanol-d4, or DMSO-de) in a5 mm NMR tube.

» 1H NMR: Proton NMR spectra are acquired to determine the chemical shifts, multiplicities,
and coupling constants of all protons in the molecule.

e 13C NMR and DEPT: Carbon-13 NMR spectra, along with Distortionless Enhancement by
Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are run to identify all
carbon signals and to differentiate between CH, CHz, and CHs groups.

¢ 2D NMR Experiments:
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o COSY (Correlation Spectroscopy): To establish proton-proton (*H-*H) spin-spin coupling
networks, identifying adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To determine direct one-bond correlations between protons and
their attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3
bond) correlations between protons and carbons, which is crucial for connecting different
structural fragments.

o ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which
helps in elucidating the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

e Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, often coupled with an electrospray ionization (ESI) or Fast Atom
Bombardment (FAB) source.

o Sample Preparation: A dilute solution of the purified Hosenkoside O is prepared in a
suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

o High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass
of the molecular ion, which allows for the unambiguous determination of the molecular
formula.

o Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced, and the
resulting daughter ions are analyzed. This provides valuable information about the sequence
and linkage of the sugar units and the structure of the aglycone.

Visualizations

Caption: Workflow for the structural elucidation of Hosenkoside O.
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Caption: Logical relationship of the components of Hosenkoside O.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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